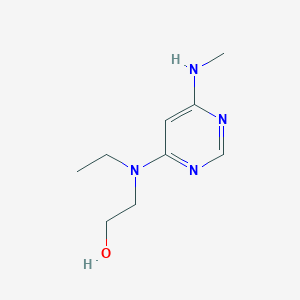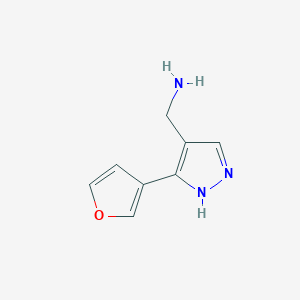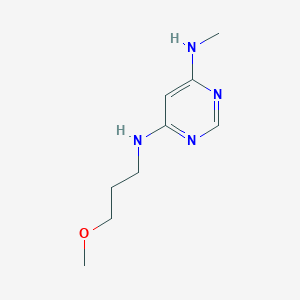
2-(Ethyl(6-(methylamino)pyrimidin-4-yl)amino)ethan-1-ol
Overview
Description
2-(Ethyl(6-(methylamino)pyrimidin-4-yl)amino)ethan-1-ol is a useful research compound. Its molecular formula is C9H16N4O and its molecular weight is 196.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Rahmouni et al. (2016) focused on the synthesis of pyrazolopyrimidines derivatives with potential anticancer and anti-5-lipoxygenase activities. The compound might relate to this class due to its pyrimidin-4-yl structure. This research highlights the importance of pyrimidines in developing new therapeutic agents (Rahmouni et al., 2016).
Lipoxygenase Inhibition
Asghari et al. (2016) synthesized derivatives of 5,5′-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryamino pyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine) as potential inhibitors of 15-lipoxygenase. This underscores the potential application of similar compounds in inhibiting lipoxygenase, an enzyme involved in inflammatory and allergic reactions (Asghari et al., 2016).
DNA Interaction and Docking Studies
Kurt et al. (2020) investigated novel Schiff base ligands derived from pyrimidines for their DNA binding properties and potential as drug candidates. Given the pyrimidine component in 2-(Ethyl(6-(methylamino)pyrimidin-4-yl)amino)ethan-1-ol, this research may indicate its potential application in interacting with DNA or as a ligand in drug development (Kurt et al., 2020).
Ethylene Oligomerization Studies
Research by Nyamato et al. (2016) into nickel(II) complexes using (amino)pyridine ligands for ethylene oligomerization provides insight into the potential industrial applications of pyrimidine derivatives in catalysis or polymer science (Nyamato et al., 2016).
Hydrogen-Bonded Assembly Studies
A study by Acosta et al. (2013) on various substituted pyrimidines elucidates the importance of pyrimidine derivatives in forming hydrogen-bonded assemblies, which is significant in the study of molecular interactions and crystal engineering (Acosta et al., 2013).
Properties
IUPAC Name |
2-[ethyl-[6-(methylamino)pyrimidin-4-yl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-3-13(4-5-14)9-6-8(10-2)11-7-12-9/h6-7,14H,3-5H2,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLLOXFBMXWVDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NC=NC(=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methylspiro[3.3]heptan-2-amine](/img/structure/B1470627.png)












